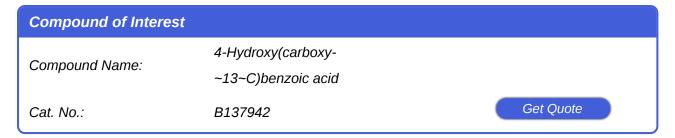


Synthesis of 4-Hydroxy(carboxy-13C)benzoic Acid: Application Notes and Protocols

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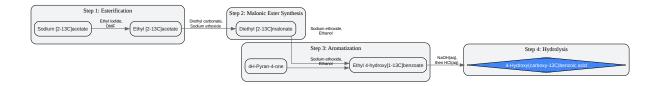
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 4-Hydroxy(carboxy-13C)benzoic acid, a valuable isotopically labeled compound for use in metabolic research, drug metabolism studies, and as an internal standard in analytical applications. The synthesis follows a four-step route starting from commercially available sodium [2-13C]acetate.

I. Overview of the Synthetic Pathway

The synthesis of 4-Hydroxy(carboxy-13C)benzoic acid is achieved through a four-step process with an overall yield of approximately 55-65%.[1] The key steps include the formation of an ethyl ester, followed by the generation of a malonic ester, a base-catalyzed condensation to form the aromatic ring, and finally, hydrolysis to yield the desired product.





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Caption: Synthetic workflow for 4-Hydroxy(carboxy-13C)benzoic acid.

II. Experimental ProtocolsStep 1: Synthesis of Ethyl [2-13C]acetate

This step involves the esterification of sodium [2-13C]acetate.

Materials:

- Sodium [2-13C]acetate
- · Ethyl iodide
- Dimethylformamide (DMF)

Protocol:

- In a round-bottom flask, dissolve sodium [2-13C]acetate in anhydrous DMF.
- Add ethyl iodide to the solution.
- Stir the reaction mixture at room temperature overnight.



- Pour the reaction mixture into water and extract with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl [2-13C]acetate.

Step 2: Synthesis of Diethyl [2-13C]malonate

This procedure outlines the conversion of ethyl [2-13C]acetate to diethyl [2-13C]malonate.

Materials:

- Ethyl [2-13C]acetate
- Diethyl carbonate
- Sodium ethoxide
- Ethanol

Protocol:

- In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
- Add diethyl carbonate to the sodium ethoxide solution.
- Slowly add ethyl [2-13C]acetate to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours.
- Cool the mixture to room temperature and neutralize with a suitable acid.
- Remove the ethanol under reduced pressure.
- Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by distillation to yield diethyl [2-13C]malonate.



Step 3: Synthesis of Ethyl 4-hydroxy[1-13C]benzoate

This key step forms the aromatic ring through a base-catalyzed condensation reaction.

Materials:

- Diethyl [2-13C]malonate
- 4H-Pyran-4-one
- Sodium ethoxide
- Ethanol

Protocol:

- Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.
- Add diethyl [2-13C]malonate to the solution.
- Add a solution of 4H-pyran-4-one in ethanol dropwise to the reaction mixture.
- Stir the reaction at room temperature for several hours.
- Neutralize the reaction mixture with a suitable acid.
- Remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain ethyl 4-hydroxy[1-13C]benzoate.

Step 4: Synthesis of 4-Hydroxy(carboxy-13C)benzoic acid



The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

- Ethyl 4-hydroxy[1-13C]benzoate
- Sodium hydroxide (NaOH) solution
- · Hydrochloric acid (HCl) solution

Protocol:

- Dissolve ethyl 4-hydroxy[1-13C]benzoate in an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux for 1-2 hours.
- Cool the reaction mixture to room temperature.
- Acidify the solution with hydrochloric acid until a precipitate forms.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield 4-Hydroxy(carboxy-13C)benzoic acid.

III. Data Presentation

Table 1: Summary of Reaction Yields



Step	Product Name	Starting Material	Typical Yield (%)
1	Ethyl [2-13C]acetate	Sodium [2- 13C]acetate	>90
2	Diethyl [2- 13C]malonate	Ethyl [2-13C]acetate	70-80
3	Ethyl 4-hydroxy[1- 13C]benzoate	Diethyl [2- 13C]malonate	60-70
4	4-Hydroxy(carboxy- 13C)benzoic acid	Ethyl 4-hydroxy[1- 13C]benzoate	>95
Overall Yield	55-65		

Table 2: Characterization Data for 4-Hydroxy(carboxy-

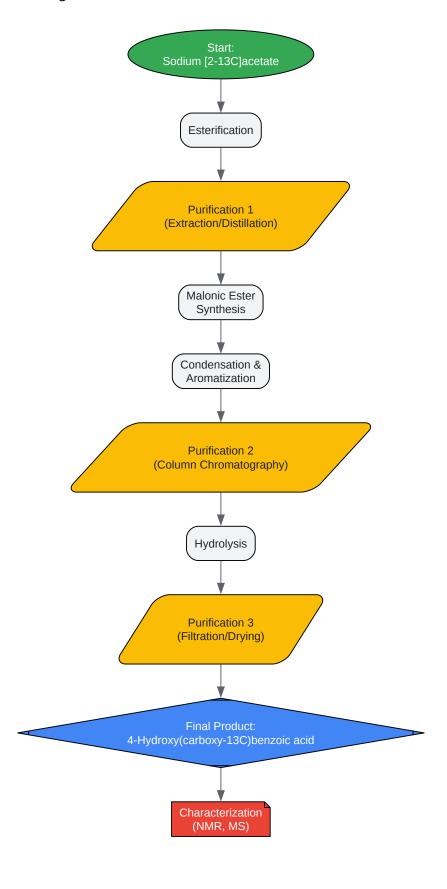
13C)benzoic acid

Analysis Method	Expected Result	
Appearance	White to off-white solid	
Molecular Weight	139.11 g/mol	
1H NMR	Spectra should be consistent with the structure of 4-hydroxybenzoic acid.	
13C NMR	The carboxyl carbon (13C) signal is expected to be significantly enhanced and will appear as a singlet in the range of 167-173 ppm. Other carbon signals will be at natural abundance.[1] [2][3]	
Mass Spectrometry (EI)	Molecular ion (M+) peak at m/z 139. A prominent fragment ion peak at m/z 93 is expected, corresponding to the loss of ¹³ CO ₂ .[4]	

IV. Logical Relationships and Workflow



The following diagram illustrates the logical progression of the synthesis and the relationship between the different stages.





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Caption: Logical workflow of the synthesis and purification process.

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